Cas no 1369069-92-0 (4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine)
![4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine structure](https://www.kuujia.com/images/noimg.png)
4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine
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4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-702233-0.5g |
4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine |
1369069-92-0 | 95.0% | 0.5g |
$546.0 | 2025-03-12 | |
A2B Chem LLC | AW48434-10g |
4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine |
1369069-92-0 | 95% | 10g |
$3201.00 | 2024-04-20 | |
1PlusChem | 1P01C7IQ-50mg |
4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine |
1369069-92-0 | 95% | 50mg |
$255.00 | 2023-12-22 | |
1PlusChem | 1P01C7IQ-2.5g |
4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine |
1369069-92-0 | 95% | 2.5g |
$1756.00 | 2023-12-22 | |
A2B Chem LLC | AW48434-1g |
4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine |
1369069-92-0 | 95% | 1g |
$771.00 | 2024-04-20 | |
A2B Chem LLC | AW48434-100mg |
4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine |
1369069-92-0 | 95% | 100mg |
$289.00 | 2024-04-20 | |
A2B Chem LLC | AW48434-250mg |
4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine |
1369069-92-0 | 95% | 250mg |
$401.00 | 2024-04-20 | |
Enamine | EN300-702233-0.1g |
4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine |
1369069-92-0 | 95.0% | 0.1g |
$241.0 | 2025-03-12 | |
Enamine | EN300-702233-1.0g |
4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine |
1369069-92-0 | 95.0% | 1.0g |
$699.0 | 2025-03-12 | |
Enamine | EN300-702233-10.0g |
4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine |
1369069-92-0 | 95.0% | 10.0g |
$3007.0 | 2025-03-12 |
4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine Related Literature
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
Additional information on 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine
Introduction to 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine (CAS No. 1369069-92-0)
4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine is a structurally complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique pharmacophoric features. This compound belongs to the oxazole class of heterocycles, which are widely recognized for their biological activity and potential therapeutic applications. The presence of a cycloheptane ring fused with an oxazole moiety introduces a rigid scaffold that can be exploited for designing molecules with enhanced binding affinity and selectivity.
The chemical structure of 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine (CAS No. 1369069-92-0) features a seven-membered cycloheptane ring connected to an oxazole ring at the 3-position. The oxazole ring itself consists of an oxygen atom and two nitrogen atoms embedded within a six-membered aromatic system. This arrangement creates multiple sites for functionalization, making it a versatile scaffold for drug discovery efforts. The amine group at the 3-position of the oxazole ring further enhances its potential as a pharmacophore by allowing for hydrogen bonding interactions with biological targets.
In recent years, there has been growing interest in exploring the biological activities of 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine and its derivatives. The compound has been investigated for its potential role in modulating various biological pathways due to its unique structural features. One of the most promising areas of research has been its interaction with enzymes and receptors involved in inflammation and immune response. Preliminary studies have suggested that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Furthermore, the rigid bicyclic structure of 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine provides a stable platform for further chemical modifications aimed at optimizing pharmacokinetic properties and improving target specificity. Researchers have employed various synthetic strategies to introduce different substituents at strategic positions within the molecule. These modifications have led to the discovery of several novel analogs with enhanced potency and reduced toxicity compared to earlier versions.
The synthesis of 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine presents several challenges due to the complexity of its fused ring system. However, advances in synthetic methodologies have made it possible to access this compound in multi-step sequences with high yields and purity. Modern techniques such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been particularly useful in constructing the desired framework efficiently.
One notable application of 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine has been in the development of novel antimicrobial agents. The compound’s ability to interact with bacterial cell wall biosynthesis enzymes has been explored as a potential mechanism for combating resistant strains of pathogens. Initial screenings have shown promising results in vitro, indicating that further optimization could lead to effective treatments against multidrug-resistant bacteria.
The role of computational chemistry in understanding the behavior of 4H,5 H,6 H,7 H,8 H - cycloheptane [d ] [1, 2 ] oxazole - 3 - amine cannot be overstated。 Molecular modeling studies have provided valuable insights into how this compound interacts with biological targets at the atomic level。 These studies have helped identify key binding pockets and residues that are critical for its activity, guiding medicinal chemists in designing more potent derivatives.
Recent advances in biocatalysis have also opened new avenues for exploring the potential of 4 H ,5 H ,6 H ,7 H ,8 H - cycloheptane [ d ] [ 1 , 2 ] oxazole - 3 - amine 。 Enzyme-mediated transformations have allowed for selective functionalization of the molecule, enabling access to previously inaccessible derivatives。 This approach has not only improved synthetic efficiency but also led to the discovery of novel compounds with unique biological profiles.
The future prospects for 4 H ,5 H ,6 H ,7 H ,8 H - cycloheptane [ d ] [ 1 , 2 ] oxazole - 3 - amine are exciting and multifaceted。 Continued research efforts are expected to yield more refined insights into its mechanism of action and expand its therapeutic applications。 Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be crucial in translating these findings into clinical reality.
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